![molecular formula C27H34N2O5 B586775 Quinapril Ethyl Ester CAS No. 103733-36-4](/img/structure/B586775.png)
Quinapril Ethyl Ester
Overview
Description
Quinapril Ethyl Ester is a prodrug of Quinaprilat, the active metabolite of Quinapril . Quinapril is a medication used to treat high blood pressure (hypertension), heart failure, and diabetic kidney disease . It is a first-line treatment for high blood pressure .
Synthesis Analysis
Quinapril Ethyl Ester can be synthesized through a multi-step process . One method involves reacting (2S,45)-2- (4- methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-l,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester in the presence of catalytic amounts of an acid .
Molecular Structure Analysis
The molecular structure of Quinapril Ethyl Ester can be found on various chemical databases . The molecule has a complex structure with multiple functional groups.
Chemical Reactions Analysis
Quinapril Ethyl Ester is hydrolyzed after absorption to form Quinaprilat, which is a more potent angiotensin-converting enzyme (ACE) inhibitor than the parent drug .
Physical And Chemical Properties Analysis
The physical and chemical properties of Quinapril Ethyl Ester can be found in various chemical databases .
Scientific Research Applications
Pharmacokinetics and Mechanism of Action
Quinapril, an ACE inhibitor, undergoes enzymatic hydrolysis to its active diacid form, quinaprilat, which interrupts the conversion of angiotensin I to angiotensin II. This mechanism is pivotal in treating hypertension and congestive heart failure, with quinapril displaying efficacy in various hypertensive models. Quinapril’s hemodynamic effects, such as decreased peripheral and renal vascular resistance and natriuresis, underscore its potential in managing cardiovascular conditions. Its pharmacokinetic profile, characterized by rapid oral absorption and extensive distribution, except in the brain, alongside a metabolism that is not extensively diverted from quinaprilat, supports its therapeutic utility. Quinapril’s safety and efficacy align with its pharmacological profile, distinguishing it in clinical applications beyond blood pressure control, including organ-protective effects that may relate to genetic polymorphisms like the ACE gene I/D polymorphism (Kaplan, Taylor, Olson, & Andrews, 1989) (Sychev & Muslimova, 2011).
Comparative Metabolism with Other ACE Inhibitors
The metabolism and pharmacokinetic profiles of quinapril, compared to other ACE inhibitors like captopril and enalapril, reveal its distinctive attributes. Unlike captopril, quinapril and enalapril undergo de-esterification, likely in the liver, to their active metabolites. The elimination of these inhibitors primarily via renal excretion highlights the influence of renal function on their pharmacokinetics. Quinapril’s pharmacokinetic stability, even in the context of repeated dosing, positions it as a suitable candidate for a broad patient base, including those with hypertension or congestive heart failure (Vertes & Haynie, 1992).
Anticancer Potential of Quinazoline Derivatives
Quinapril’s quinazoline framework has been a focal point in medicinal chemistry due to its extensive biological properties, including anticancer activities. Recent patents and research underscore the evolving landscape of quinazoline derivatives as potent anticancer agents. These derivatives exhibit efficacy through mechanisms such as EGFR inhibition and modulation of various therapeutic protein targets, signifying their versatile therapeutic potential. This expanding therapeutic scope, coupled with novel synthesis strategies and structural diversity, underscores the promising horizon of quinazoline compounds in oncology (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).
Mechanism of Action
Target of Action
Quinapril Ethyl Ester Maleic Acid Salt, also known as Quinapril Ethyl Ester, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces the secretion of aldosterone from the adrenal cortex . This affects the sodium and fluid balance in the body, leading to a decrease in blood volume and blood pressure . Additionally, the reduction of angiotensin II levels results in an increase in plasma renin activity due to removal of the negative feedback on renin secretion .
Pharmacokinetics
Quinapril is rapidly absorbed and de-esterified to quinaprilat, the active metabolite . The pharmacokinetics of quinapril and quinaprilat are linear over a single-dose range of 5-80 mg doses and 40-160 mg in multiple daily doses . Approximately 97% of either quinapril or quinaprilat circulating in plasma is bound to proteins .
Action Environment
The action of quinapril can be influenced by various environmental factors. For instance, the presence of food in the gastrointestinal tract can reduce the absorption of quinapril . Additionally, the bioavailability and therapeutic effect of quinapril can be affected by patient-specific factors such as the patient’s renal function .
Future Directions
Quinapril continues to be a widely used medication for managing hypertension, a significant risk factor for coronary heart disease . It is also used off-label for chronic heart failure (CHF) and slowing the progression of renal disease in patients with diabetes . As research progresses, there may be new uses and methods of administration for Quinapril Ethyl Ester.
properties
IUPAC Name |
ethyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5/c1-4-33-26(31)23(16-15-20-11-7-6-8-12-20)28-19(3)25(30)29-18-22-14-10-9-13-21(22)17-24(29)27(32)34-5-2/h6-14,19,23-24,28H,4-5,15-18H2,1-3H3/t19-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKDCOUMTGAAKG-IGKWTDBASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2CN1C(=O)C(C)NC(CCC3=CC=CC=C3)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2=CC=CC=C2CN1C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858356 | |
Record name | Ethyl (3S)-2-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinapril Ethyl Ester Maleic Acid Salt | |
CAS RN |
103733-36-4 | |
Record name | Ethyl (3S)-2-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.